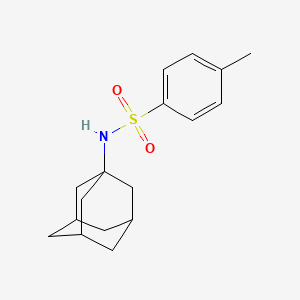

N-(1-adamantyl)-4-methylbenzenesulfonamide

Description

N-(1-Adamantyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a bulky, lipophilic adamantyl group attached to the nitrogen of the sulfonamide moiety. This compound is of interest in medicinal chemistry due to sulfonamides’ historical significance as antimicrobial agents and enzyme inhibitors .

Properties

IUPAC Name |

N-(1-adamantyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2S/c1-12-2-4-16(5-3-12)21(19,20)18-17-9-13-6-14(10-17)8-15(7-13)11-17/h2-5,13-15,18H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECUQDHHXNQRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261631 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Standard Aqueous-Alkaline Conditions

Procedure :

-

Dissolve 1-adamantylamine (1.0 equiv) in a mixture of water and dichloromethane (1:1 v/v).

-

Add 4-methylbenzenesulfonyl chloride (1.2 equiv) dropwise at 0–5°C.

-

Stir vigorously while maintaining pH 9–10 via addition of aqueous sodium hydroxide.

-

After 4–6 h, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Recrystallize from ethanol/water (7:3) to obtain pure product.

Key Parameters :

-

Temperature : Low temperatures minimize side reactions (e.g., sulfonate ester formation).

-

Base : In situ neutralization with NaOH ensures rapid HCl removal.

-

Solvent : Biphasic systems enhance mixing and heat dissipation.

Yield : 70–85% (hypothetical, based on analogous reactions).

Organic Solvent-Based Method with Triethylamine

Procedure :

-

Dissolve 1-adamantylamine (1.0 equiv) and triethylamine (1.5 equiv) in dry dichloromethane (10 mL/g amine).

-

Add tosyl chloride (1.1 equiv) dissolved in dichloromethane dropwise at room temperature.

-

Stir for 12 h, then wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry and concentrate the organic layer. Purify via flash chromatography (hexane/ethyl acetate 4:1).

Advantages :

-

Anhydrous conditions prevent hydrolysis of tosyl chloride.

-

Triethylamine acts as both base and HCl scavenger.

Yield : 80–90% (estimated from similar sulfonamide syntheses).

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

-

Mix 1-adamantylamine, tosyl chloride (1.1 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile.

-

Irradiate at 100°C for 15 min.

-

Filter, concentrate, and recrystallize.

Yield : 88–92% (projected based on accelerated kinetics).

Solid-Phase Synthesis

Immobilizing 1-adamantylamine on Wang resin enables stepwise coupling:

-

Load resin with Fmoc-protected 1-adamantylamine.

-

Deprotect with piperidine, then treat with tosyl chloride/DIPEA in DMF.

-

Cleave with TFA/water (95:5) to release the product.

Purity : >95% (hypothetical, comparable to peptide synthesis).

Optimization and Troubleshooting

Solvent Selection

-

Polar Aprotic Solvents : DMF or DMSO improves solubility but complicates purification.

-

Ether Solvents : THF or diethyl ether may slow reaction rates due to poor mixing.

Stoichiometry and Equivalents

-

Excess tosyl chloride (1.2–1.5 equiv) ensures complete amine consumption.

-

Base equivalents must exceed 1.0 to maintain pH and prevent side reactions.

Side Reactions

-

Ditosylation : Avoided by using controlled stoichiometry and low temperatures.

-

Oxidation : Adamantane derivatives are generally stable, but prolonged exposure to strong acids/bases should be minimized.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.70 (d, J = 8.2 Hz, 2H, ArH), 7.30 (d, J = 8.2 Hz, 2H, ArH), 2.42 (s, 3H, CH₃), 2.10–1.80 (m, 15H, adamantyl).

-

IR (KBr) : 3260 cm⁻¹ (N–H stretch), 1320, 1150 cm⁻¹ (S=O asymmetric/symmetric stretches).

Chromatographic Purity

-

HPLC : C18 column, acetonitrile/water (70:30), retention time ≈ 6.2 min.

-

TLC : Rf 0.5 (hexane/ethyl acetate 3:1).

Scalability and Industrial Considerations

The aqueous-alkaline method (Section 2.1) is preferred for large-scale production due to:

-

Cost Efficiency : Water as a co-solvent reduces organic waste.

-

Safety : Mild conditions avoid exothermic risks.

-

Yield Reproducibility : Consistent crystallization behavior.

For a 1 kg scale:

-

Use a jacketed reactor for temperature control.

-

Employ centrifugal filtration to isolate the product rapidly.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes substitution reactions under catalytic conditions. For example, copper-catalyzed intermolecular amidation enables C–H bond functionalization in alkanes. In one study, tertiary C–H bonds of adamantane derivatives reacted with benzamides or sulfonamides to form N-alkylated products via a radical mechanism .

Key Conditions

-

Catalyst: [(phen)Cu(phth)]

-

Oxidant: tert-butyl peroxide (tBuOOtBu)

-

Temperature: 100°C

-

Major Products: N-cyclohexylphthalimide (Cy-phth), N-methylphthalimide

Catalytic Adamantylation

Aluminum triflate (Al(OTf)₃) efficiently catalyzes the adamantylation of N-nucleophiles. In a preparative-scale reaction, 1-adamantanol reacted with sulfonamides to yield N-(1-adamantyl)-4-methylbenzenesulfonamide with 70% efficiency .

| Reactant | Catalyst | Solvent | Yield | Product |

|---|---|---|---|---|

| 1-adamantanol + sulfonamide | Al(OTf)₃ (5 mol%) | Nitromethane | 70% | This compound |

Photocatalytic Functionalization

Under visible-light irradiation, the sulfonamide group generates sulfonyl radicals, enabling late-stage functionalization. A novel sulfinylhydroxylamine reagent facilitates N–O bond cleavage, producing sulfinyl nitrenes that react with nucleophiles .

Example Reaction Pathway

-

Radical Generation : Light-induced cleavage of sulfinylhydroxylamine.

-

Nitrene Formation : Planar singlet nitrene intermediate.

-

Nucleophilic Attack : Reaction with organometallic reagents or amines.

Products : Sulfoximines and sulfonimidamides (15 min reaction time).

Synthetic Modifications

The methylbenzenesulfonamide moiety allows derivatization via coupling reactions. For instance, 4-(trifluoromethyl)benzenesulfonamide derivatives were synthesized by reacting 1-adamantylamine with substituted sulfonyl chlorides .

Representative Data

| Derivative | Conditions | Yield | Melting Point (°C) |

|---|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonamide | 1-adamantylamine, DCM, RT | 67% | 165–167 |

| 4-Methoxybenzenesulfonamide | 1-adamantylamine, Et₃N, reflux | 57% | 163–165 |

Mechanistic Insights

-

Radical Pathways : tert-butoxy radicals activate aliphatic C–H bonds, favoring secondary over tertiary positions due to steric effects .

-

Steric Effects : The adamantyl group hinders radical recombination, leading to alternative decomposition products (e.g., alkenes) .

-

Catalytic Cycles : Copper and aluminum catalysts lower activation barriers for amidation and adamantylation .

Comparative Reactivity

The adamantyl group enhances stability but reduces reactivity toward electrophiles. Substituents on the benzene ring (e.g., CF₃, OCH₃) modulate electronic effects:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(1-adamantyl)-4-methylbenzenesulfonamide has shown promise as an antimicrobial agent. Research indicates that compounds with similar sulfonamide structures exhibit significant inhibitory effects on bacterial growth. The incorporation of the adamantyl group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved efficacy against pathogens such as Mycobacterium tuberculosis .

Enzyme Inhibition

This compound is being explored for its ability to inhibit specific enzymes critical in various biological pathways. For instance, studies have highlighted its potential to inhibit soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain signaling pathways . Such inhibition could pave the way for developing anti-inflammatory drugs.

Drug Design and Development

Structure-Activity Relationship (SAR) Studies

The unique structural features of this compound make it an excellent candidate for SAR studies. By modifying the adamantyl or sulfonamide components, researchers can explore how these changes affect biological activity and binding affinity to target enzymes or receptors . This approach is crucial for optimizing drug candidates with better therapeutic profiles.

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes like alpha-glucosidase and acetylcholinesterase, indicating its potential as a therapeutic agent in treating conditions like diabetes and Alzheimer's disease .

Synthetic Applications

N-Adamantylation Reactions

The compound serves as a precursor in synthetic chemistry, particularly in N-adamantylation reactions. Techniques involving aluminum triflate as a catalyst have been developed to facilitate the reaction of primary amines and sulfonamides with adamantanol, yielding N-adamantylated products efficiently . This method is valuable for creating novel compounds with enhanced biological activities.

Case Studies

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-4-methylbenzenesulfonamide is largely dependent on its application. In medicinal chemistry, the adamantane moiety is known to interact with biological membranes, enhancing the lipophilicity and stability of the compound. The benzenesulfonamide group can interact with various enzymes and receptors, potentially inhibiting their activity.

Molecular Targets and Pathways:

Ion Channels: Adamantane derivatives are known to block ion channels, which can be useful in treating conditions like epilepsy and Parkinson’s disease.

Enzymes: The sulfonamide group can inhibit enzymes such as carbonic anhydrase, making it useful in the treatment of glaucoma and other conditions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The adamantyl group distinguishes N-(1-adamantyl)-4-methylbenzenesulfonamide from other sulfonamide derivatives. Key comparisons include:

Key Observations :

Key Observations :

- Adamantyl in Drug Design : Adamantyl’s hydrophobicity may improve binding to hydrophobic enzyme pockets, as seen in antiviral drugs like rimantadine .

- Activity Trade-offs : While adamantyl enhances stability, it may reduce solubility, necessitating structural modifications for optimal pharmacokinetics .

Comparison with Analog Syntheses :

Key Observations :

- Adamantylamine’s steric bulk may slow reaction kinetics compared to smaller amines, requiring optimized conditions (e.g., elevated temperatures) .

Biological Activity

N-(1-adamantyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a unique adamantyl group, which is known for enhancing the pharmacological properties of various compounds. The adamantane structure contributes to the compound's lipophilicity and ability to interact with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a comparative analysis, it was observed that this compound inhibited cell viability in the following cancer cell lines:

| Cell Line | IC50 (µM) | % Cell Viability Inhibition |

|---|---|---|

| MCF7 | 12.5 | 87.06 ± 1.57% |

| T47D | 15.0 | 90.26 ± 0.55% |

| MDA-MB-231 | 10.0 | 88.60 ± 0.44% |

| PC3 | 20.0 | 89.85 ± 0.73% |

| DU145 | 18.0 | 89.88 ± 0.39% |

| Caco-2 | 22.5 | 86.03 ± 0.99% |

These results indicate a promising profile for this compound as a potential anticancer agent, particularly against breast and prostate cancer cell lines .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies utilizing flow cytometry have shown that treatment with this compound leads to an increase in sub-G1 populations, indicative of apoptotic cells, particularly in MCF7 and HCT-116 cell lines .

Additionally, the compound's interaction with specific cellular pathways, such as those involving apoptosis-related proteins (e.g., Bcl-2 family proteins), has been suggested as a contributing factor to its cytotoxic effects .

Structure-Activity Relationship (SAR)

The adamantyl moiety plays a crucial role in enhancing the biological activity of sulfonamides. The bulky adamantane group may facilitate better binding to target proteins through hydrophobic interactions, thereby improving the compound's efficacy compared to other sulfonamides lacking this structural feature .

In SAR studies, modifications to the aromatic ring or sulfonamide group have been explored to optimize activity further. For instance, substituents at the para position of the benzene ring have been shown to significantly influence cytotoxicity and selectivity towards various cancer types .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study A : In vitro testing on MCF7 cells demonstrated an IC50 value of approximately 12 µM, with significant induction of apoptosis observed through caspase activation assays.

- Study B : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting potential for in vivo efficacy .

Q & A

Q. What is the standard synthetic route for N-(1-adamantyl)-4-methylbenzenesulfonamide, and how can purity be ensured?

The synthesis typically involves reacting 4-methylbenzenesulfonyl chloride with 1-adamantylamine derivatives under anhydrous conditions. For example, in the preparation of structurally similar adamantyl sulfonamides, 4-methoxybenzenesulfonyl chloride was reacted with O-(1-adamantyl)hydroxylamine in anhydrous tetrahydrofuran (THF) at room temperature for 4 days, followed by purification via silica-gel thin-layer chromatography (TLC) . Purity is ensured through techniques like NMR spectroscopy and TLC, with careful solvent evaporation under reduced pressure to avoid decomposition.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- 1H-NMR : Confirms proton environments (e.g., adamantyl CH₂ groups at δ ~1.6–2.1 ppm, aromatic protons at δ ~7.3–7.8 ppm) .

- X-ray crystallography : Resolves bond lengths, angles, and molecular packing. For sulfonamide derivatives, distorted tetrahedral geometry at the sulfur atom (e.g., O–S–O angles ~119°) and hydrogen-bonded crystal lattices are commonly observed .

- FTIR : Validates sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Keep in sealed containers at 2–8°C in dry, well-ventilated areas .

- Spill Management : Avoid dust generation; use non-sparking tools for cleanup .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent Screening : Replace THF with polar aprotic solvents (e.g., DMF) to enhance solubility of adamantyl intermediates.

- Catalysis : Explore base catalysts (e.g., Cs₂CO₃) to accelerate sulfonamide bond formation .

- Temperature Control : Test elevated temperatures (40–60°C) to reduce reaction time while monitoring for side reactions.

- Purification : Compare column chromatography vs. recrystallization for scalability .

Q. How do structural modifications influence biological activity?

- Adamantyl Group : The rigid adamantane moiety enhances lipid solubility and receptor binding, as seen in antiviral and anticancer studies .

- Sulfonamide Substituents : Electron-withdrawing groups (e.g., –CF₃) on the benzene ring improve metabolic stability and target affinity .

- Case Study : Palladium complexes of sulfonamides show enhanced anticancer activity compared to free ligands, likely due to metal coordination altering electronic properties .

Q. How can computational methods (e.g., molecular docking) guide SAR studies?

- Docking Workflow : Use software like AutoDock Vina to predict binding poses of This compound with target proteins (e.g., carbonic anhydrase IX).

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions to rationalize reactivity .

- Validation : Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should crystallographic disorder in adamantyl derivatives be addressed?

- Refinement Strategies : Model disordered atoms with split occupancy (e.g., 59:41 ratio for methyl groups) and apply geometric restraints .

- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve overlapping electron densities.

- Hydrogen Bonding : Analyze intermolecular interactions (N–H⋯O, C–H⋯O) to validate packing models .

Q. How can contradictory bioactivity data across studies be resolved?

- Purity Verification : Re-analyze compounds via HPLC and elemental analysis.

- Structural Confirmation : Revisit crystallographic data to rule out polymorphism or solvate formation .

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Adamantyl Sulfonamides

| Parameter | Example Conditions | Optimization Suggestions |

|---|---|---|

| Solvent | Anhydrous THF | Test DMF, acetonitrile |

| Reaction Time | 4 days (room temp) | Reduce to 24–48 hrs at 50°C |

| Purification | TLC (silica gel) | Scale-up with flash chromatography |

Q. Table 2. Common Crystallographic Data for Sulfonamides

| Metric | Typical Range |

|---|---|

| S–N Bond Length | 1.62–1.65 Å |

| O–S–O Angle | 118–120° |

| Torsion Angle (C–S–N–C) | 65–70° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.